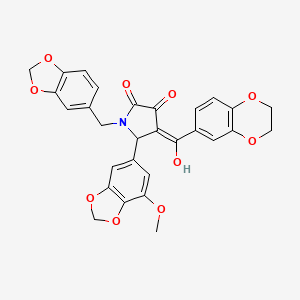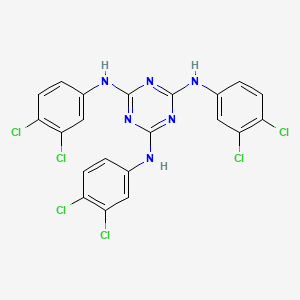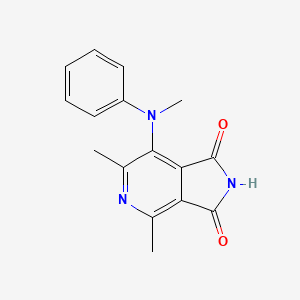![molecular formula C22H20N2O4 B11038996 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)](/img/structure/B11038996.png)
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime): is a fascinating compound with a complex structure. Its IUPAC name is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)malononitrile . Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods remains scarce. Researchers primarily focus on laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific reactivity studies are lacking.
Common Reagents and Conditions: While precise conditions are elusive, typical reagents for pyrroloquinoline derivatives include Lewis acids, bases, and transition metal catalysts.
Major Products: The major products formed during its reactions depend on the specific reaction conditions. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Researchers explore its potential as a fluorescent probe due to its unique structure.
Medicinal Chemistry: Investigations into its bioactivity and potential drug-like properties are ongoing.
Biological Studies: Its interactions with biomolecules (e.g., proteins, nucleic acids) warrant exploration.
Anticancer Properties: Preliminary studies suggest anticancer potential.
Materials Science: Its optical properties make it interesting for materials applications.
Dye Synthesis: It may find use in dye synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains speculative. Further research is crucial to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related pyrroloquinoline derivatives. Some similar compounds include:
4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione: A close structural relative.
Other Quinoline Derivatives: Explore their similarities and differences.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(E)-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino] benzoate |
InChI |
InChI=1S/C22H20N2O4/c1-13-12-22(2,3)24-19-16(13)10-15(27-4)11-17(19)18(20(24)25)23-28-21(26)14-8-6-5-7-9-14/h5-12H,1-4H3/b23-18+ |
InChI Key |
MZWCIIAVYNSUAZ-PTGBLXJZSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=N\OC(=O)C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=NOC(=O)C4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11038913.png)
methylidene]urea](/img/structure/B11038923.png)

![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11038935.png)
![4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038936.png)

![4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B11038942.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11038969.png)

![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)

![3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11038983.png)
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11038993.png)
